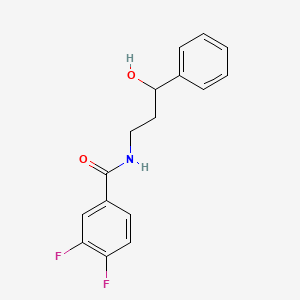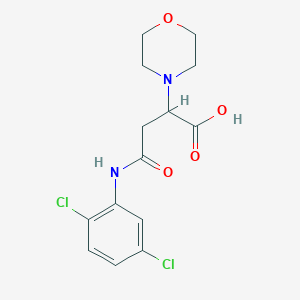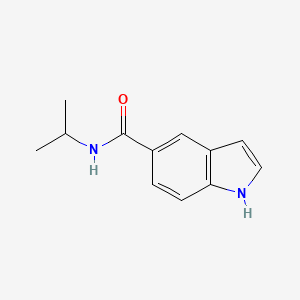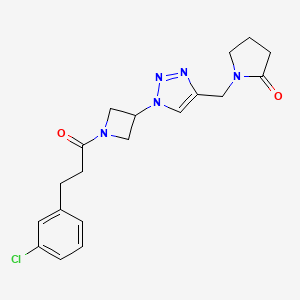![molecular formula C21H24N2O3S B2370157 N-[3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 941939-57-7](/img/structure/B2370157.png)
N-[3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
Piperidine derivatives play a crucial role in drug development. The compound’s structure contains a piperidine ring, which is a common motif in pharmaceuticals. Researchers explore modifications of this scaffold to create novel drugs. The compound’s sulfonamide group may contribute to its pharmacological activity. Investigating its interactions with biological targets can lead to the design of new therapeutic agents .
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide: has been studied as a potent and selective inhibitor of DPP-4. DPP-4 inhibitors are used to manage type 2 diabetes by enhancing insulin secretion and reducing blood glucose levels. Understanding its binding interactions with DPP-4 can guide drug development.
Spiropiperidines and Condensed Piperidines
Researchers investigate synthetic methods to access various piperidine derivatives. Spiropiperidines and condensed piperidines are intriguing structural motifs. The compound’s sulfonamide group could participate in cyclization reactions leading to these frameworks. These derivatives may have diverse biological activities and applications .
Multicomponent Reactions
Multicomponent reactions (MCRs) are efficient strategies for synthesizing complex molecules. The compound’s piperidine moiety can participate in MCRs, leading to diverse chemical libraries. Researchers explore its reactivity in MCRs to access novel compounds with potential biological properties .
Biological Evaluation
The compound’s biological evaluation involves assessing its effects on cellular processes, enzymatic activity, and receptor binding. Researchers study its impact on specific targets, such as enzymes, receptors, or ion channels. This evaluation provides insights into its potential therapeutic applications .
Computational Studies
Computational chemistry techniques, such as molecular docking and quantum calculations, can predict the compound’s interactions with biological macromolecules. Researchers use these simulations to understand binding modes, energetics, and selectivity. Such studies guide drug design and optimization .
Mécanisme D'action
Target of Action
The primary target of this compound is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, which catalyzes the conversion of prothrombin to thrombin, the final enzyme responsible for fibrin clot formation .
Mode of Action
This compound acts as a direct inhibitor of FXa . The compound binds in the active site of FXa, acting as a competitive inhibitor .
Biochemical Pathways
By inhibiting FXa, the compound disrupts the coagulation cascade, reducing thrombin generation . This indirectly inhibits platelet aggregation, a key step in blood clot formation . Therefore, the compound has antithrombotic effects.
Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa and the subsequent reduction in thrombin generation result in antithrombotic efficacy . In pre-clinical studies, the compound demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .
Action Environment
While specific environmental factors influencing the action of this compound are not mentioned in the available literature, it’s worth noting that factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of many compounds
Propriétés
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c24-21-10-3-4-13-23(21)19-9-5-8-18(15-19)22-27(25,26)20-12-11-16-6-1-2-7-17(16)14-20/h5,8-9,11-12,14-15,22H,1-4,6-7,10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPABMKNNUYFXTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)N4CCCCC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Furan-2-yl)-2-hydroxypropyl]-4-phenylbenzamide](/img/structure/B2370075.png)


![{1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride](/img/structure/B2370080.png)
![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2370082.png)

![N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2370085.png)
![(E)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2-phenylethenesulfonamide](/img/structure/B2370088.png)
![N-(Cyanomethyl)imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B2370090.png)
![2-Amino-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B2370091.png)


![5-amino-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2370097.png)